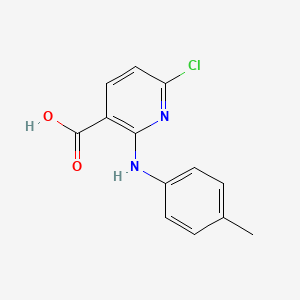

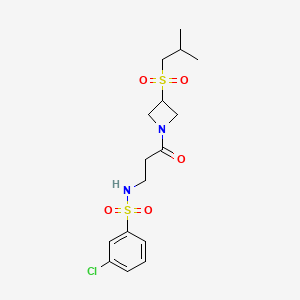

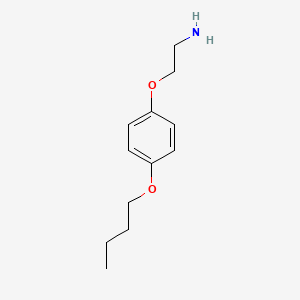

![molecular formula C12H20N2O3 B2891589 tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2287316-05-4](/img/structure/B2891589.png)

tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate” is a chemical compound that is used as a reagent in the synthesis of various inhibitors . It is also used in the preparation of CDK4/6 inhibitors .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of 4‑oxygenated piperidine‑1‑carboxylic acid tert-butyl ester as a raw material to first prepare 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, which then reacts with trichloroacetyl chloride . Another method involves the addition of a solution of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate in THF to 1M LiHMDS in THF at -78 °C .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringCC(C)(C)OC(N1CCC2(CCNC2)C1)=O . The empirical formula is C12H22N2O2 and the molecular weight is 226.32 . Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily related to its use as a reagent in the synthesis of various inhibitors . It is used in the preparation of CDK4/6 inhibitors .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of226.32 , and its SMILES string representation CC(C)(C)OC(N1CCC2(CCNC2)C1)=O . It is a solid compound .

Scientific Research Applications

Conformationally Restricted Pseudopeptides Synthesis

The compound tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and its derivatives have been synthesized for use in peptide synthesis as constrained surrogates of dipeptides, such as Pro-Leu and Gly-Leu. These constrained molecules serve as mimetics for gamma-turns or distorted type II beta-turns, which are structural motifs in peptides, indicating their potential in designing peptide-based therapeutics or bioactive molecules (Fernandez et al., 2002).

Novel Compounds Synthesis

Efficient synthetic routes to tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, have been described, highlighting its utility for selective derivation and as a convenient entry point to compounds accessing chemical spaces complementary to piperidine ring systems. This underscores the compound's role in expanding the diversity of chemical structures available for pharmaceutical development and chemical research (Meyers et al., 2009).

Supramolecular Arrangements

Research into tert-Butyl-substituted spirohydantoin derivatives has shown that these compounds can form distinct supramolecular arrangements based on the substituents on the cyclohexane ring. The study of their crystal structures provides insights into the role of these substituents in driving specific molecular assemblies, which is valuable for the development of new materials and nanotechnology applications (Graus et al., 2010).

Chemical Synthesis and Reactions

The compound has been involved in reactions leading to the synthesis of spirocyclic 3-oxotetrahydrofurans and other biologically active heterocyclic compounds, demonstrating its versatility in organic synthesis. This showcases its potential in creating diverse bioactive molecules for further pharmacological evaluation (Moskalenko et al., 2012).

Mirror Symmetry in Molecular Structures

tert-Butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, another related compound, exhibits mirror symmetry and specific conformational properties in its crystal structure. Such studies are crucial for understanding molecular symmetry and its implications in the design of symmetric molecules with potential applications in catalysis, materials science, and molecular recognition (Dong et al., 1999).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of ret kinase inhibitors and potent GPR119 agonists .

Biochemical Pathways

Related compounds have been implicated in pathways involving ret kinases and GPR119 , which play roles in cell growth and glucose homeostasis, respectively.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

tert-butyl 7-oxo-2,8-diazaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)5-4-9(15)13-6-12/h4-8H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRUCBYGLBAKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)NC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

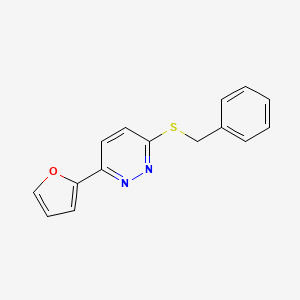

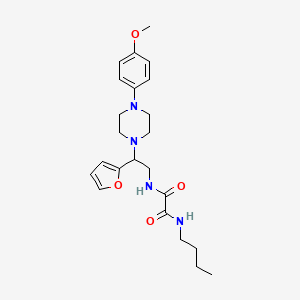

![N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2891512.png)

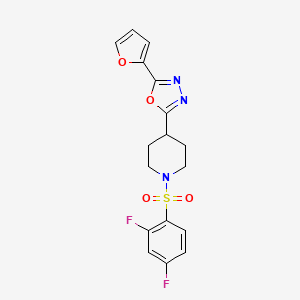

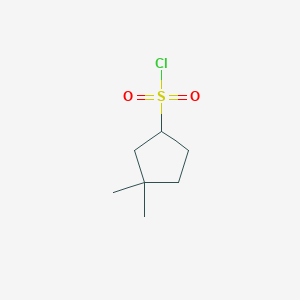

![(Z)-methyl 2-(3-oxo-1-(4-oxo-3-((4-oxo-3-propyl-2-thioxothiazolidin-5-ylidene)methyl)-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-2-yl)acetate](/img/structure/B2891513.png)

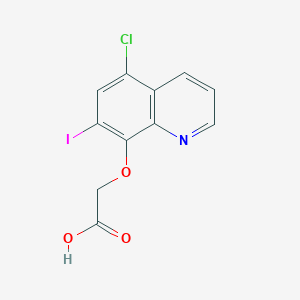

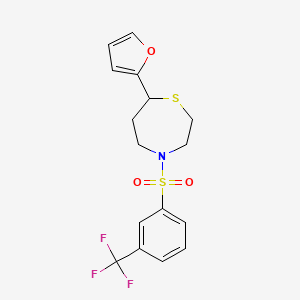

![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)

![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)

![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)